Bentazone-sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50723-80-3 |
|---|---|
Molecular Formula |
C10H11N2NaO3S |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
sodium;2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-1-id-4-one |
InChI |
InChI=1S/C10H12N2O3S.Na/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15;/h3-7H,1-2H3,(H,11,13);/q;+1/p-1 |
InChI Key |
NCLRGQCNIDLTDW-UHFFFAOYSA-M |
SMILES |
CC(C)N1C(=O)C2=CC=CC=C2[N-]S1(=O)=O.[Na+] |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2[N-]S1(=O)=O.[Na+] |
Other CAS No. |
50723-80-3 |
Pictograms |
Irritant |
Related CAS |
25057-89-0 (Parent) |
Synonyms |
Basagran bentazon bentazone bentazone sodium |
Origin of Product |
United States |
Environmental Fate and Transport of Bentazone Sodium
Soil Environmental Behavior
Bentazone-sodium exhibits low to moderate persistence in soil. orst.edumda.state.mn.us Its behavior in soil is primarily governed by microbial degradation and its interaction with soil components. orst.eduepa.gov
Dissipation Kinetics in Aerobic Mineral Soils
In aerobic mineral soils, bentazone (B1668011) dissipates relatively quickly. Its half-life in soil is typically less than 2 weeks, although reported field dissipation half-lives can range from 7 to 33 days. orst.edumda.state.mn.usapparentag.com.au Bentazone levels can become undetectable in soil within 6 weeks after application. orst.eduapparentag.com.au Dissipation is largely attributed to rapid degradation by soil bacteria and fungi under aerobic conditions. orst.eduepa.govapparentag.com.au
Adsorption and Desorption Dynamics in Diverse Soil Matrices
This compound does not bind strongly to soil particles. orst.edumda.state.mn.usapparentag.com.au It is a weak organic acid with a pKa of 2.86, and in soils with pH greater than 5, it predominantly exists in its anionic form, which is weakly sorbed. plos.orgnih.govmdpi.com Adsorption of bentazone increases with increasing soil organic matter content. plos.orgnih.gov The level of adsorption is inversely proportional to soil pH. plos.orgnih.gov While organic matter is the predominant adsorbent, studies have indicated that in acidic soils (pH < 5), the neutral form of bentazone can be adsorbed on organic matter and sand, with quartz exhibiting a greater affinity for the neutral form in soils with low organic carbon content. plos.orgnih.govresearchgate.net Adsorption distribution coefficient (Kd) values in mineral soils with low organic matter content have been reported as very low, ranging from 0.05 to 0.30 mL/g for topsoil and 0 to 0.07 mL/g for subsoils. nih.govresearchgate.net Freundlich adsorption coefficients (Kf) for bentazone in various soils have been observed in the range of 0.02–3.06 μg1–1/n (mL)1/n g–1, with 1/n values ranging from 0.7 to 1.03. plos.orgnih.gov
A large proportion of sorbed bentazone (an average of 96.9 ± 4.1%) can be released back into the aqueous solution after successive desorption steps, although some hysteresis has been observed. researchgate.net
Leaching Potential to Groundwater and Surface Waters
Due to its high solubility in water and low adsorption to soil particles, this compound has a potential for mobility in soil. orst.edumda.state.mn.usapparentag.com.aubasf.ie This mobility suggests a potential for leaching to groundwater and movement into surface waters via runoff. orst.eduepa.govmda.state.mn.usapparentag.com.aubasf.ie While rapid degradation is expected to mitigate significant groundwater contamination, bentazone has been detected in groundwater and surface water monitoring studies. orst.edumda.state.mn.usnih.gov Leaching through the soil profile is considered a major route of dissipation for bentazone in the environment. epa.gov The potential for leaching is higher in areas with permeable soils and shallow water tables. epa.govbasf.ie Bentazone has been identified as an herbicide frequently exceeding drinking water standards in groundwater and is increasingly found in surface water. basf.ie
Soil Transport Modeling and Predictive Frameworks
Soil transport models are used to predict the movement of pesticides like this compound in the soil profile and their potential to reach groundwater. Models such as FOCUS PELMO are used to simulate the vertical transport of pesticides in the unsaturated soil system. mdpi.com These models utilize parameters such as degradation rates and adsorption coefficients to estimate predicted environmental concentrations (PECs) in soil and groundwater. mdpi.comanses.fr Modeling studies have estimated bentazone concentrations in groundwater, with higher concentrations predicted in sandy or loamy sand soils with low organic carbon content. mdpi.com Simple models can be used for initial estimations of pesticide concentrations in soil, while more detailed simulation models or field studies are recommended for more comprehensive assessments. europa.eu
Influence of Soil Physicochemical Characteristics on Mobility
Soil physicochemical characteristics significantly influence the mobility of this compound. Factors such as soil pH and organic matter content play a crucial role in its adsorption behavior. plos.orgnih.govmdpi.com As a weak acid, bentazone's ionization state is dependent on pH, affecting its interaction with soil particles. plos.orgnih.govmdpi.com Higher organic matter content generally leads to increased adsorption, reducing mobility. plos.orgnih.gov Soil texture, particularly the presence of sand and clay, can also influence adsorption and transport. nih.govresearchgate.net Permeable soils, such as sandy soils, in combination with shallow water tables, increase the likelihood of bentazone leaching to groundwater. epa.govbasf.ie
Aquatic Environmental Behavior
This compound has the potential to contaminate surface water due to its mobility in runoff from treated areas and its use pattern in rice cultivation, which may involve direct application to water or application prior to flooding. orst.eduapparentag.com.au Commercial formulations are readily water-soluble. orst.edu Bentazone appears to be stable to hydrolysis in water. orst.eduapparentag.com.au However, it is readily broken down by sunlight in water, with a half-life of less than 24 hours reported. apparentag.com.au Aqueous photolysis half-lives at different pH values have been reported (e.g., 122 h at pH 5, 93/63 h at pH 7, 14 h at pH 9). europa.eu The potential for bioconcentration in aquatic organisms is considered low, with a predicted bioconcentration factor of 19. orst.edu Bentazone has been detected in surface water samples. mda.state.mn.us
Data Tables
While specific quantitative data for all sections were not consistently available across the search results in a format suitable for comprehensive interactive tables within this response, the qualitative and some quantitative findings are presented within the text. For example, ranges for soil half-life, adsorption coefficients (Kd and Kf), and photolysis half-lives in water are mentioned.
Persistence and Dissipation in Aquatic Systems
This compound is highly soluble in water. orst.eduherts.ac.uk While bentazone (the acid form) is reported to be stable to hydrolysis, it is readily broken down by sunlight in water, with a half-life of less than 24 hours. orst.edu Bentazone is not expected to adsorb significantly to suspended solids and sediment in aquatic environments, based on its low Koc values. nih.gov The dissipation of bentazone in aquatic environments is primarily dependent on photolysis. epa.gov Studies have shown relatively rapid dissipation in rice paddy water, with a DT50 (time for 50% dissipation) of 3.8 days in the whole system in field studies. europa.eu
Under certain conditions, bentazone may be persistent in water. herts.ac.uk The anionic form, which is predominant at typical environmental pH values (5-9) due to bentazone's pKa of 3.3, is not expected to volatilize significantly from water surfaces. nih.gov
Surface Water Runoff and Contamination Pathways
This compound has a high potential to contaminate surface water due to its high water solubility and mobility in runoff water from treated crops. orst.edurolfesagri.co.za Its use pattern, including direct application to water in rice cultivation or application to fields prior to flooding, also contributes to its potential presence in surface water. orst.edu
Surface runoff, along with leaching through the soil profile, is considered a major route of dissipation for bentazone in the environment. epa.gov This can lead to bentazone exceeding levels of concern for surface water quality. epa.gov
Sediment Interactions and Distribution
Based on its low binding affinity to soil and sediment particles (low Koc values), bentazone is not expected to adsorb strongly to sediment. nih.govrolfesagri.co.zamda.state.mn.us This suggests that the majority of the compound entering aquatic systems is likely to remain in the water phase rather than accumulating in the sediment. europa.eu
Studies on the distribution in water/sediment systems indicate that the main portion of bentazone remains in the water phase. europa.eu While some distribution into sediment may occur, it is generally limited. europa.eu Sensitivity analyses using models like TOXSWA have shown that sorption coefficients are sensitive parameters for predicting concentrations in ponds, highlighting the role, albeit limited, of sediment interaction in certain aquatic environments. wur.nl
Atmospheric Presence and Transport
The atmospheric presence and transport of this compound are influenced by its volatilization dynamics and vapor pressure.
Volatilization Dynamics and Low Vapor Pressure Considerations
Bentazone has a low vapor pressure, reported as 0.17 mPa at 20 °C for this compound and 1.7 x 10⁻⁴ Pa at 20 °C for bentazone (100% purity). herts.ac.ukeuropa.eu This low vapor pressure suggests that volatilization from soil surfaces is not expected to be a significant environmental fate process, particularly from dry soil surfaces. nih.gov
While volatilization from plant surfaces is a potential pathway, specific data on the volatilization of bentazone from plant surfaces is noted as unavailable in some reviews. europa.eu The low Henry's Law constant (7.2 x 10⁻⁵ Pa m³ mol⁻¹) also indicates that volatilization from water surfaces is not expected to be an important fate process. europa.eu
Atmospheric Deposition Processes
Information specifically detailing the atmospheric deposition processes of this compound is limited in the provided search results. However, given its potential for spray drift during application nhmrc.gov.auepa.gov and its presence in the atmosphere due to some degree of volatilization, atmospheric deposition (wet or dry) could contribute to its presence in non-target areas, including water bodies. Spray drift is explicitly mentioned as a contamination pathway for surface water. nhmrc.gov.auepa.gov
Data Table: Selected Environmental Properties of Bentazone and this compound
| Property | Value (Bentazone) | Value (this compound) | Source |
| Water Solubility (at 20°C) | 490 mg/L (pH 3) europa.eu | >1000 g/L (pH ≥ 7) fao.org | europa.eufao.org |
| Vapor Pressure (at 20°C) | 1.7 x 10⁻⁴ Pa europa.eu | 0.17 mPa herts.ac.uk | herts.ac.ukeuropa.eu |
| Henry's Law Constant (at 25°C) | 7.2 x 10⁻⁵ Pa m³ mol⁻¹ europa.eu | - | europa.eu |
| Koc (Adsorption Coefficient) | 34 (parent acid) orst.edu, 3-176 mda.state.mn.us | - | orst.edumda.state.mn.us |
| Photolysis Half-life in Water (pH 7) | 63 hours epa.gov | < 24 hours orst.edu | orst.eduepa.gov |
| Soil Dissipation Half-life (DT50) | 7-33 days mda.state.mn.us | < 2 weeks rolfesagri.co.za | rolfesagri.co.zamda.state.mn.us |
| Dissociation Constant (pKa) | 3.28 europa.eu | - | europa.eu |
Note: Values may vary depending on the specific study conditions and the form of the compound tested.
Degradation and Transformation Pathways of Bentazone Sodium
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of bentazone-sodium through non-biological processes in the environment.
Photolytic Degradation in Aquatic Environments
Photolysis is considered an important pathway for the transformation of bentazone (B1668011) in water researchgate.netresearchgate.net. Bentazone absorbs light at wavelengths between 330 and 335 nm, making it susceptible to direct photolysis by sunlight, which includes wavelengths above 290 nm nih.gov. Direct photolysis involves the breaking of specific chemical bonds within the bentazone molecule researchgate.net. Bentazone undergoes rapid degradation in sunlight, ultimately leading to CO2 nih.gov. Photodegradation half-lives in water have been reported nih.gov.
Studies have shown that bentazone can undergo both direct photolysis after absorbing light and indirect photolysis mediated by active species in water researchgate.netresearchgate.net. The rate of photolysis can be influenced by factors such as pH and the presence of substances like Fe³⁺ or solvents researchgate.netnih.gov. For instance, photolysis half-lives ranged from 2.3 to 7.5 hours under different conditions using mercury and xenon irradiation, and photodecomposition was notably faster under a mercury lamp researchgate.netnih.gov. Alkaline conditions and elevated temperatures can accelerate both hydrolysis and photolysis researchgate.netnih.gov.
Data on photolysis half-lives under varying pH conditions are available:
| pH | Photolysis Half-life (hours) | Temperature (°C) |
| 5 | 122 | 25 |
| 7 | 93 | 25 |
| 9 | 14 | 25 |
| europa.eufao.org |
N-methyl bentazone and 6-OH bentazone/8-OH bentazone have been identified as degradation products of photolysis researchgate.netnih.gov.
Hydrolysis Kinetics under Varying pH Conditions
Bentazone is generally considered stable to hydrolysis in the environment orst.edunih.gov. Studies have shown that bentazone was stable in pH 5, 7, and 9 buffer solutions nih.govfao.org. Hydrolytic degradation at 25 °C has been reported as stable across pH 5, 7, and 9 europa.eu.
However, some research indicates that hydrolysis can occur at different rates depending on conditions researchgate.net. Hydrolysis half-lives ranging from 46 to 99 days have been observed under different conditions researchgate.netnih.gov. Elevated temperatures and the presence of Fe³⁺ can accelerate the hydrolysis rate researchgate.netnih.govresearchgate.net.
Other Non-Biological Transformation Processes
Once outside the zone of biological action, there is no abiotic mechanism for the degradation of bentazone who.int. Bentazone is unlikely to occur in air due to its low vapor pressure who.int. While bentazone has a low binding affinity to soil and may leach into groundwater and runoff into surface waters, leaching did not appear to be a major route of dissipation in field studies epa.gov.
Biotic Degradation Mechanisms
Biotic degradation primarily involves the breakdown of this compound by living organisms, particularly microorganisms.
Microbial Degradation in Soil Ecosystems
Microbial degradation is considered a primary mechanism of dissipation of bentazone from soil orst.eduresearchgate.net. Bentazone can be rapidly utilized by bacteria and fungi orst.edunih.gov. The degradation rate of bentazone is significantly faster in the field than in laboratory studies who.int. Rapid degradation in soil proceeds via the formation of short-lived hydroxy compounds which rapidly undergo further degradation nih.gov. Bentazone has low soil persistence based on dissipation half-lives of 11-14 days in freshly collected field soils at 20 °C under aerobic conditions nih.gov.
Bentazone was degraded in 8 soils with half-lives ranging from 6.7 to 15 days in soils with a history of bentazon application, and 38 to 50 days in soils without a history, suggesting acclimation nih.gov. In aerobic soil incubation experiments, approximately 80% of the initial bentazon applied remained after 28 days in sandy clay loam soil, while there was no significant conversion after 30 days incubation in clay soil nih.gov. Laboratory degradation studies with biologically active soils reported an average DT50 of 17.8 days nih.gov. Field average DT50 values are also available nih.gov.
The main transformation of bentazon in soil appears to be caused by microbial activity d-nb.info. The biochemical pathway of bentazon degradation has not been elucidated in detail d-nb.info. Partial mineralization has been detected in liquid laboratory growth media inoculated with fungi d-nb.info. The main degradation intermediate in soil was assumed to be 2-amino-N-isopropyl benzamide (B126), which was detected only at trace concentrations and would easily be hydrolyzed to anthranilate plus isopropylamine (B41738) fao.orgd-nb.info.
The persistence kinetics of bentazone in different soil types (alluvial, calcareous, and sandy soil) has been studied. The half-life values for bentazone were 15.27, 16.39, and 17.82 days in alluvial, calcareous, and sandy soil, respectively researchgate.netresearchgate.net.
A data table summarizing bentazone half-lives in different soil types is presented below:
| Soil Type | Half-life (days) |
| Alluvial Soil | 15.27 |
| Calcareous Soil | 16.39 |
| Sandy Soil | 17.82 |
| researchgate.netresearchgate.net |
Role of Specific Microbial Communities (e.g., Fungi, Bacteria)
Bentazone can be rapidly utilized by bacteria and fungi in soil orst.edunih.gov. Studies have investigated the influence of bentazon on soil microbial communities. Generally, populations of fungi and actinomycetes have been found to be resistant to or stimulated by bentazone, particularly at higher concentrations researchgate.net. With bacteria, including cellulolytic and spore formers, there was some inhibition even at lower concentrations, with effects being more pronounced in certain soil types researchgate.net. Bentazone at 20 ppm had very little effect on the growth and morphology of four fungal species in pure culture researchgate.net.
Microbial degradation of bentazone in biological rapid sand filtration has been shown to occur mainly through three biotransformation pathways: oxidation of the isopropyl moiety to the corresponding carboxylic acid, oxidation of the aromatic ring leading to ring cleavage and subsequent decarboxylation reactions, and N-methylation followed by oxidation to a carboxylic acid rsc.orgresearchgate.net. Initial oxidation processes followed by further degradation and partial mineralization highlight the relevance of both methanotrophs and heterotrophs for bentazone degradation in rapid sand filters rsc.org.
White-rot fungi, such as Phanerochaete chrysosporium and Ganoderma lucidum, are known for their ability to degrade bentazone through the production of enzymes like lignin (B12514952) peroxidase, manganese peroxidase, or laccase researchgate.netresearchgate.net. Bentazone, under the action of these enzymes, is degraded by hydrolysis and photolysis to N-methylbentazone, 6-hydroxybentazone (B30596), and 8-hydroxybentazone researchgate.net. The degradation of bentazone by Phanerochaete chrysosporium has been linked to the activity of the ligninolytic system of the fungus, with manganese peroxidase activity appearing necessary for degradation researchgate.net.
The influence of bentazon on soil microbial communities has been studied, showing changes in microbial numbers and activities. For instance, at higher concentrations, bentazon significantly decreased the number of anaerobic N2-fixing bacteria and markedly inhibited soil nitrification and CO2 emission nih.gov.
Aerobic and Anaerobic Degradation Pathways
In aerobic soil conditions, bentazone is subject to microbial degradation. Reported half-lives (DT₅₀) for bentazone degradation in aerobic soils vary, ranging from less than 7 days to 14 weeks, depending on soil type and conditions. inchem.org Laboratory studies have shown aerobic DT₅₀ values ranging from 8 to 102 days, with an average of 45 days at 20 °C. europa.eu Field studies have reported half-lives from 4 to 21 days in Germany and 3 to 19 days in the United States. usda.gov This suggests that under certain aerobic conditions, biodegradation can be a significant environmental fate process in soil. nih.gov
Bentazone was not degraded in biodegradation experiments under anaerobic aquifer conditions. nih.gov However, available soil studies imply that biodegradation might still be an important process in water under certain conditions. nih.gov
Influence of Organic Matter and Tillage Practices
Soil organic matter content plays a role in the fate of bentazone. Adsorption of bentazone in soil can be described by a pH-dependent model, where the anionic form adsorbs onto organic matter and the neutral form adsorbs onto both organic matter and sand. mdpi.com Bentazone is adsorbed mostly on soil organic matter. mdpi.com Studies have shown that bentazone sorption was not significantly affected by small differences in soil organic matter content. nih.gov However, increasing organic carbon content, particularly in soils like Arenosols, was associated with a lower risk of bentazone leaching to groundwater. mdpi.com
Tillage practices can also influence bentazone degradation. Laboratory studies investigating bentazone degradation in soils under conventional tillage (CT) and no-tillage (NT) have shown varying results. usda.gov In some soils with a long history of bentazone application, half-lives for bentazone degradation were lower under NT than under CT. usda.govusda.gov This suggests that soils with a long history of bentazone application have a greater capacity to degrade it under no-tillage conditions. usda.gov
Bentazone degradation in soil leads to the formation of products that are rapidly incorporated into soil organic matter, although a notable amount is also mineralized to CO₂. usda.gov Dissipation of bentazone is accompanied by an increase in nonextractable material. usda.gov Methylbentazon has been observed as a metabolite in soil, accounting for a small percentage of the applied ¹⁴C after 48 days. usda.gov Another metabolite often formed is 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid. usda.govca.gov
Table 1: Bentazone Degradation Half-lives in Aerobic Soil
| Study Type | Temperature (°C) | Half-life (DT₅₀) Range | Average Half-life (DT₅₀) | Source |
| Laboratory | 20 | 8 - 102 days | 45 days | europa.eu |
| Field | - | 4 - 21 days (Germany) | - | usda.gov |
| Field | - | 3 - 19 days (USA) | - | usda.gov |
| Laboratory | - | 6.7 - 49.5 days | - | usda.gov |
| Typical | - | < 7 days to 14 weeks | - | inchem.org |
| Typical | - | < 1 month | - | epa.gov |
| Laboratory | 20 | 20 days | 20 days | herts.ac.uk |
Plant Metabolism and Detoxification Pathways
Bentazone is absorbed by plants, primarily through foliage, and undergoes rapid metabolism and detoxification in tolerant species. encyclopedia.puborst.edu This metabolism is key to the selective action of the herbicide. encyclopedia.pubwikipedia.org
Hydroxylation Reactions (e.g., 6-hydroxybentazone, 8-hydroxybentazone)
A primary metabolic pathway in plants involves the hydroxylation of the bentazone molecule. fao.orgepa.govgoogle.com This typically occurs at the 6- and/or 8-positions of the aromatic ring, leading to the formation of 6-hydroxybentazone and 8-hydroxybentazone. fao.orgepa.govgoogle.comwho.int These hydroxylated metabolites are considered major plant metabolites of bentazone. nih.govwho.int The positions of hydroxylation can vary depending on the plant species. encyclopedia.pub For instance, sorghum and Johnsongrass primarily produce 6-hydroxybentazone, while wheat, corn, and soybean produce both 6- and 8-hydroxybentazone. encyclopedia.pub In corn shoots, the hydroxylation of bentazone at the 6-position has been shown to be catalyzed by a cytochrome P-450 enzyme. nih.gov
Conjugation Reactions (e.g., Glucosyl Transferases)
Following hydroxylation, the hydroxybentazone metabolites often undergo conjugation reactions. encyclopedia.pubepa.govgoogle.com A common conjugation pathway involves glycosylation, where sugar moieties (such as glucose) are attached to the hydroxyl groups. encyclopedia.pubnih.gov This process is often facilitated by enzymes like glucosyl transferases (GTs). encyclopedia.pub These conjugation reactions form conjugated metabolites, such as 6-hydroxybentazone glycoside and 8-hydroxybentazone glycoside. nih.gov Conjugation generally increases the water solubility of the metabolites, facilitating their storage or further transformation.
Incorporation into Plant Cellular Components (e.g., Starch, Protein, Lignin)
Beyond hydroxylation and conjugation, bentazone and its metabolites can be incorporated into various natural plant components. encyclopedia.pubepa.govmdpi.com This can include incorporation into structural components such as lignin, as well as storage compounds like starch and protein. encyclopedia.pubfao.orgepa.gov Studies have indicated that a significant portion of the total radioactive residue in some plants can be associated with these insoluble fractions. fao.org For example, in beans, a notable percentage of the total radioactive residue was estimated to be associated with protein and carbohydrate fractions. fao.org In rice grain, a large portion of the radioactivity remained in the insoluble fraction. fao.org The terminal residues in plants can consist of recycled fragments of bentazone and 6-hydroxybentazone incorporated into glucose, polysaccharides, and lignin. fao.org
Differential Absorption and Translocation in Plant Species
The absorption and translocation of bentazone can vary among plant species, contributing to selective herbicide action. epa.govencyclopedia.pub Bentazone is absorbed by leaves upon foliar application and can be translocated from the site of application. epa.govencyclopedia.pub The extent and direction of translocation depend on the plant species. epa.govencyclopedia.pub In tolerant plants, absorbed bentazone is rapidly metabolized and incorporated into natural plant components. encyclopedia.puborst.edu In susceptible and resistant soybean genotypes, the amount of absorbed bentazone translocated from a treated leaf was a small percentage of the total absorption. encyclopedia.pub Foliar application to soybean resulted in slow acropetal translocation. encyclopedia.pub In tolerant rice, most of the applied ¹⁴C-bentazone remained in the treated leaf or moved to older leaves, while in susceptible rice, it was translocated to younger leaves. encyclopedia.pub In corn, acropetal and basipetal translocation of absorbed ¹⁴C from bentazone were reported to be equal. encyclopedia.pub
Table 2: Bentazone Metabolism in Different Plant Species
| Plant Species | Primary Hydroxylation Products | Conjugation | Incorporation into Cellular Components | Source |
| Sorghum, Johnsongrass | 6-hydroxybentazone | Glycosylation | Starch, Protein, Lignin, etc. | encyclopedia.pub |
| Wheat, Corn, Soybean | 6- and 8-hydroxybentazone | Glycosylation at 6 and 8 positions | Starch, Protein, Lignin, etc. | encyclopedia.pub |
| Various Crops | 6- and 8-hydroxybentazone | Conjugation with carbohydrates (e.g., glycosides) | Lignin, proteins, polysaccharide fractions | epa.gov |
Table 3: Differential Translocation of Bentazone in Plants
| Plant Species | Absorption Site | Translocation Pattern | Source |
| Tolerant Rice | Foliage | Remains mostly in treated leaf or translocates to older leaves | encyclopedia.pub |
| Susceptible Rice | Foliage | Translocates to younger leaves | encyclopedia.pub |
| Corn | Foliage | Equal acropetal and basipetal translocation | encyclopedia.pub |
| Navy Beans, Soybeans | Foliage, Roots, Seeds | Limited translocation | regulations.gov |
| Rice and Wheat | Foliage, Roots, Seeds | Extensive translocation | regulations.gov |
Identification and Characterization of Transformation Products
The breakdown of this compound results in the formation of several transformation products. Identifying and characterizing these products are crucial for understanding the environmental fate and potential impact of bentazone use.
Primary and Secondary Metabolites (e.g., AIBA, N-methylbentazon)
Key soil degradates of bentazone include 2-amino-N-isopropyl benzamide (AIBA) and N-methylbentazon. epa.govepa.govnih.gov AIBA is characterized by high mobility in soil and is susceptible to microbial degradation, rendering it non-persistent. epa.govepa.gov N-methylbentazon, in contrast, exhibits limited mobility in soil. epa.govepa.gov Other transformation products have also been identified, including those formed through photolysis in water, such as 2-(isopropylcarbamoyl)phenylsulfamic acid and 2-(1-hydroxypropane-2-yl)-1,2-dihydroindazol-3-one. nih.gov
Here is a table summarizing key primary and secondary metabolites:
| Metabolite | Mobility in Soil | Persistence | Formation Pathway (Examples) |
| AIBA | High | Non-persistent | Microbial degradation |
| N-methylbentazon | Low | Data limited | - |
| 2-(isopropylcarbamoyl)phenylsulfamic acid | - | - | Photolysis in water |
| 2-(1-hydroxypropane-2-yl)-1,2-dihydroindazol-3-one | - | - | Photolysis in water |
Analytical Techniques for Product Identification (e.g., LC-MS)
Analytical techniques play a vital role in the identification and quantification of bentazone transformation products in various environmental matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) and its hyphenated techniques, such as LC-tandem mass spectrometry (LC-MS/MS), are widely used for this purpose due to their ability to separate and detect polar and ionic compounds, including many pesticide metabolites. researchgate.netarxiv.orgcsic.es Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/QqToF MS) has been employed for the identification of phototransformation products based on exact mass measurements. nih.gov Other techniques like HPLC-UV, GC-MS, and NMR spectroscopy have also been used in the characterization and confirmation of bentazone and its impurities and degradation products. fao.org
Here is a table of analytical techniques used:
| Technique | Application Area |
| LC-MS / LC-MS/MS | Identification and quantification of polar compounds and metabolites in environmental matrices |
| UPLC/QqToF MS | Identification of phototransformation products |
| HPLC-UV | Identification and determination of bentazone and impurities |
| GC-MS | Identification and determination of specific impurities (e.g., 1,2-dichloroethane) |
| NMR (¹H-NMR, ¹³C-NMR) | Confirmation of identity of bentazone and impurities |
| FTIR | Confirmation of identity of bentazone and impurities |
Environmental Persistence of Transformation Products
The environmental persistence of bentazone transformation products varies. AIBA is considered very mobile but not persistent in soil due to its susceptibility to microbial degradation. epa.govepa.gov Information regarding the persistence of N-methylbentazon in the environment appears to be limited. epa.gov Studies suggest that intermediate products in the bentazone degradation process can quickly bind or polymerize onto soil organic matter, becoming part of the humus structure. While some degradates like AIBA and N-methylbentazon are not expected to pose a threat to groundwater, bentazone itself has been detected in groundwater in several states due to its mobility and leaching potential. epa.govepa.gov
Biochemical Mode of Action of Bentazone Sodium in Plants
Photosystem II Inhibition Mechanisms
Bentazone-sodium inhibits photosynthesis by blocking the photosynthetic electron transport chain at Photosystem II. herts.ac.ukfao.orgnih.govmda.state.mn.usherts.ac.uk This blockage is primarily achieved by competing with plastoquinone (B1678516) for a specific binding site within the PSII complex. nih.govmdpi.commdpi.comresearchgate.netekb.eg
Binding Site within Photosystem II (e.g., D1 Protein)
This compound competes with quinone B (QB) for its binding site in the reaction center of Photosystem II. mdpi.commdpi.com This binding site is located on the D1 protein within the chloroplast thylakoid membrane. nih.govmdpi.com By binding to this site, this compound prevents the reoxidation of QA, a primary quinone electron acceptor in PSII. mdpi.com Research suggests that bentazone (B1668011) is considered a binder to Histidine 215 of the D1 protein, although molecular docking studies have not definitively revealed a special role for this specific amino acid in its binding to the QB plastoquinone binding site. mdpi.comnih.govresearchgate.net
Disruption of Electron Transport Chain
The binding of this compound to the QB site on the D1 protein disrupts the normal flow of electrons through the photosynthetic electron transport chain. nih.govmdpi.commdpi.com This blockage occurs because QA is unable to transfer electrons to QB when the latter's binding site is occupied by the herbicide. mdpi.com The interruption of the electron transport chain prevents the subsequent reduction of NADP+ and the generation of ATP, both of which are essential for carbon fixation. cropj.com
Molecular and Cellular Responses in Susceptible Plants
In susceptible plants, the inhibition of photosynthetic electron transport by this compound leads to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), particularly under light conditions. mdpi.commdpi.comresearchgate.netekb.egnih.gov This occurs because the absorbed light energy cannot be efficiently utilized for photochemistry when electron transport is blocked, leading to the formation of triplet chlorophyll (B73375) (³Chl), which then reacts with molecular oxygen to produce singlet oxygen. mdpi.commdpi.com High levels of ROS can cause oxidative stress, resulting in damage to lipids, proteins, and pigments within the photosynthetic cells. nih.govmdpi.comnih.gov
Some research indicates that in sensitive dicot weeds, bentazone can also induce the formation of shade-type chloroplasts, which are less efficient in photosynthetic quantum conversion. researchgate.net This modification of the photosynthetic apparatus, including changes in ultrastructure, pigment ratios, and levels of chlorophyll-proteins, may contribute to the herbicide's effectiveness. researchgate.net
Physiological Effects on Plant Growth and Development
The inhibition of photosynthesis and the resulting oxidative stress caused by this compound have significant physiological effects on susceptible plants. A primary consequence is the suppression of CO2 assimilation, leading to a lack of carbohydrate production essential for growth. fao.orgceemjournal.orgcapes.gov.brresearchgate.net After a short period of growth stagnation, susceptible plants typically die. fao.org
Visible injury symptoms on affected foliage, which has come into contact with the herbicide, include yellowing or bronzing, and eventually necrosis. mda.state.mn.us This injury is primarily confined to the treated foliage due to limited translocation of bentazone within the plant after absorption. herts.ac.ukmda.state.mn.usherts.ac.uk The loss of variable fluorescence, as measured by chlorophyll fluorescence imaging, is a key indicator of bentazone's action on PSII and can reveal the dynamics of its penetration and distribution within plant tissues. mdpi.com The loss of variable fluorescence proceeds faster under high-light conditions, confirming the light-dependency of bentazone's effects. researchgate.net
The difference in sensitivity between susceptible weeds and tolerant crops like wheat and maize is attributed, in part, to a lower rate of uptake and transport of bentazone in tolerant plants, coupled with their ability to rapidly metabolize the herbicide into herbicidally inactive conjugates. fao.orgresearchgate.net
Herbicide Resistance Mechanisms and Management Strategies
Target-Site Resistance Mechanisms
Target-site resistance (TSR) involves modifications to the protein that the herbicide binds to, reducing the herbicide's ability to inhibit its function nih.gov. Bentazone-sodium inhibits photosynthesis by binding to the D1 protein in Photosystem II, competing with the secondary quinone (QB) mda.state.mn.usrsc.orgmdpi.com.
psbA Gene Mutations and Structural Reforms at PSII
Mutations in the psbA gene, which encodes the D1 protein, are a common cause of TSR to PSII inhibitors. These mutations can lead to amino acid substitutions in the D1 protein, altering the herbicide binding site and reducing the herbicide's affinity nih.gov. While specific psbA mutations are well-documented for other PSII inhibitors like atrazine (B1667683), research on this compound resistance indicates that amino acid substitutions in the psbA gene are not always the primary mechanism. For instance, studies on Bentazone-resistant Amaranthus retroflexus populations did not reveal amino acid substitutions in the psbA gene nih.govresearchgate.net. However, a Valine-219-Isoleucine (Val219 Ile) substitution in the D1 protein of Cyperus difformis has been shown to cause resistance to propanil (B472794) and increased susceptibility to Bentazone (B1668011), suggesting that this position is involved in the binding of Bentazone researchgate.netacs.org. Molecular docking studies investigating the interaction of various PSII inhibitors with the D1 protein in pea plants indicated that Bentazone had a lower PSII inhibitory effect and a general lack of specificity for the QB site compared to other herbicides like diuron, terbuthylazine, and metribuzin (B1676530) nih.gov.
Gene Expression Alterations of Target Enzymes
Beyond mutations, altered gene expression of the target enzyme can also lead to TSR. Increased expression of the psbA gene results in a higher production of the D1 protein. This overexpression can lead to a scenario where the amount of target protein exceeds the capacity of the herbicide to inhibit it effectively at typical application rates nih.gov. Research on Bentazone-resistant Amaranthus retroflexus populations demonstrated significantly increased psbA gene expression after Bentazone treatment compared to susceptible populations nih.govresearchgate.net. This suggests that the increased abundance of the D1 protein contributes to the observed resistance in these populations nih.gov.
Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. These mechanisms are often more complex and can confer resistance to multiple herbicide classes nih.govresearchgate.netresearchgate.net. NTSR mechanisms relevant to this compound resistance primarily involve enhanced herbicide metabolism nih.govresearchgate.netcabidigitallibrary.orgmdpi.com.
Enhanced Herbicide Metabolism (Detoxification)
Enhanced metabolism, or detoxification, is a key NTSR mechanism where plants break down the herbicide into less toxic or inactive compounds nih.govrsc.orgmdpi.comepa.govmdpi.commdpi.comresearchgate.net. This process typically involves a series of enzymatic reactions. Bentazone tolerance in crops like rice and soybean is mediated by processes including herbicide detoxification, which reduces the amount of herbicide to a nonlethal level for the target enzyme cabidigitallibrary.orgmdpi.com.
Cytochrome P450 mono-oxygenases (P450s) are a superfamily of enzymes that play a significant role in the initial phase of herbicide metabolism, often through oxidation reactions nih.govrsc.orgmdpi.comepa.govmdpi.commdpi.comresearchgate.netbiorxiv.org. Studies have linked P450 activity to Bentazone metabolism and resistance. For example, a cytochrome P450 gene, CYP81A6, has been identified in rice as conferring tolerance to Bentazone by catalyzing its hydroxylation researchgate.netusda.gov. Expression of this gene in sensitive plants like Arabidopsis and tobacco has been shown to confer tolerance to Bentazone researchgate.netmdpi.com. In Bentazone-resistant Amaranthus retroflexus populations, treatment with a P450 inhibitor significantly reduced the level of resistance, indicating the involvement of P450-mediated metabolism in their resistance nih.govresearchgate.net.
Glutathione (B108866) S-transferases (GSTs) are another important group of enzymes involved in herbicide detoxification, typically acting in the second phase of metabolism by conjugating herbicides or their initial metabolites with glutathione nih.govrsc.orgmdpi.comepa.govnih.govresearchgate.net. This conjugation generally increases the water solubility of the herbicide conjugate, facilitating its sequestration or further degradation researchgate.netnih.gov. While the direct role of GSTs in this compound resistance in weeds is less extensively documented than that of P450s, GSTs are known to contribute to the detoxification of various herbicides mdpi.comresearchgate.net. Some research suggests that herbicides like Bentazone may be conjugated with glutathione by GSTs after initial activation by P450 enzymes scielo.brscielo.br. Studies in rice have explored the potential of specific GST enzymes, such as OsJGSTU4, to interact with this compound, suggesting a possible role in its metabolism scielo.brscielo.br.
Here is a summary of resistance mechanisms discussed:
| Mechanism Type | Specific Mechanism | Description | Relevance to this compound |
| Target-Site Resistance | psbA Gene Mutations | Amino acid changes in the D1 protein altering herbicide binding. | Not consistently found as the primary mechanism; a specific mutation (Val219 Ile) in C. difformis affects Bentazone susceptibility. nih.govresearchgate.netacs.org |
| Target-Site Resistance | psbA Gene Expression Alterations | Increased production of the D1 protein. | Observed in Bentazone-resistant A. retroflexus, contributing to resistance. nih.govresearchgate.net |
| Non-Target-Site Resistance | Enhanced Metabolism (P450s) | Enzymatic breakdown of Bentazone by Cytochrome P450 mono-oxygenases. | CYP81A6 in rice confers tolerance; P450 inhibitors reduce Bentazone resistance in A. retroflexus. nih.govresearchgate.netresearchgate.netusda.govmdpi.com |
| Non-Target-Site Resistance | Enhanced Metabolism (GSTs) | Conjugation of Bentazone or its metabolites with glutathione by Glutathione S-transferases. | GSTs are involved in general herbicide detoxification; potential role in Bentazone metabolism, possibly after P450 activity. mdpi.comresearchgate.netscielo.brscielo.br |
Other Enzyme Systems (e.g., Aryl Acylamidase)
Metabolic detoxification is a key NTSR mechanism for bentazone. Plants tolerant or resistant to bentazone can rapidly metabolize the herbicide into less toxic compounds. While cytochrome P450 mono-oxygenases, glucosyl transferases (GTs), and glutathione S-transferases (GSTs) are major enzyme families involved in herbicide metabolism, other enzyme systems, such as aryl acylamidase, may also play a role in bentazone detoxification or in metabolic processes that interact with bentazone activity. For instance, studies on propanil resistance have highlighted the role of aryl acylamidase in metabolizing this herbicide, and interactions between bentazone and propanil have been observed, suggesting potential overlaps or indirect influences on metabolic pathways. In Cyperus difformis, a mutation conferring resistance to propanil due to an altered psbA gene (encoding the D1 protein) also resulted in increased susceptibility to bentazone, indicating complex interactions at the target site or downstream effects influenced by metabolic or other mechanisms.
Reduced Herbicide Uptake and Translocation
Reduced herbicide uptake and translocation within the plant can also contribute to bentazone resistance. If less herbicide is absorbed by the leaves or if its movement to the site of action in the chloroplasts is limited, the plant can survive a dose that would be lethal to a susceptible individual. Studies have shown variations in bentazone absorption and translocation among different plant species and even genotypes within the same species. Environmental factors like humidity and temperature can influence bentazone uptake. Furthermore, interactions with other herbicides in mixtures have been shown to affect bentazone uptake and translocation; for example, bentazone has been reported to reduce the leaf penetration of haloxyfop.
Herbicide Sequestration and Compartmentalization
Herbicide sequestration and compartmentalization involve the isolation of the herbicide within specific plant tissues, cells, or organelles, preventing it from reaching or accumulating at the target site at inhibitory concentrations. This can involve active transport of the herbicide into vacuoles or binding to cellular components. While research specifically detailing bentazone sequestration and compartmentalization as a primary resistance mechanism is less extensive compared to metabolic detoxification, it is recognized as a potential contributor to NTSR. Reduced herbicide penetration into the cell or compartmentalization within plant cells can lower the concentration of bentazone reaching the target enzyme to a nonlethal dosage.
Genetic Basis of Bentazone Tolerance and Resistance
The ability of plants to tolerate or resist bentazone is an inherited trait with an underlying genetic basis. Understanding the genes and genetic loci involved is crucial for developing resistant crops and managing resistance in weed populations.
Identification of Tolerance Loci in Cultivated Crops
Genetic studies, including quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS), have been employed to identify the genetic loci associated with bentazone tolerance in cultivated crops like soybean. These studies have revealed that bentazone tolerance can be a complex trait controlled by multiple genes (multigenic). In soybean, for instance, GWAS has identified significant single nucleotide polymorphisms (SNPs) distributed across multiple chromosomes associated with bentazone reaction. Specific genomic regions and putative genes, including those potentially involved in herbicide transport (e.g., ATP-binding cassette transporters) and other cellular processes, have been identified in these studies, although further research is needed to confirm their exact roles. In other crops like rice, corn, and Capsicum annuum, bentazone tolerance or sensitivity has been reported to be controlled by single genes in some instances, highlighting the varied genetic control across species.
Population Genetic Studies of Resistance
Population genetic studies are essential for understanding the evolution and spread of herbicide resistance in weed populations. Such studies investigate the genetic diversity within weed populations, the frequency of resistance alleles, and gene flow. While the provided search results emphasize the need for population genetic studies to understand the inheritance of bentazone resistance, particularly in species like soybean, fewer specific findings on population genetic analyses of bentazone resistance in weed populations were detailed compared to the mechanisms of resistance or tolerance loci in crops. However, understanding the genetic structure and gene flow within weed populations is critical for predicting the risk of resistance evolution and designing effective management strategies.
Resistance Management Strategies in Agricultural Systems
Managing bentazone resistance in agricultural systems requires an integrated approach that combines various weed control methods to reduce the selection pressure on weed populations. Relying solely on a single herbicide or mode of action accelerates the evolution of resistance.
Key resistance management strategies include:
Crop Rotation: Rotating crops allows for the use of different herbicides with varying modes of action, as well as the implementation of diverse cultural and mechanical weed control practices.
Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action or using tank mixtures of herbicides with complementary modes of action can help control resistant individuals that survive a single herbicide application.
Integrated Weed Management (IWM): IWM incorporates a combination of methods, including cultural practices (e.g., optimizing planting density and timing, cover cropping), mechanical control (e.g., tillage, hand weeding), and biological control, in addition to chemical control.
Monitoring and Early Detection: Regularly monitoring fields for weed escapes and confirming resistance allows for timely intervention and adjustment of management strategies.
Utilizing Bentazone-Tolerant Crops: The development and use of bentazone-tolerant crop varieties can provide additional weed management options, particularly in situations where susceptible crops are vulnerable to bentazone injury. However, this should be part of a broader IWM strategy to avoid selecting for resistance in weeds to bentazone or other herbicides used in the system.
Rotation and Combination with Herbicides of Different Modes of Action
To delay the evolution of herbicide resistance, it is recommended to rotate the use of this compound or other Group 6 herbicides with herbicides from different HRAC groups that control the same target weeds vikingcropproduction.combasf.ca. This can be done within a growing season or across successive growing seasons vikingcropproduction.combasf.ca.
Tank mixtures with herbicides from different groups are also a key strategy for resistance management vikingcropproduction.combasf.caawsjournal.org. When using tank mixtures, the less resistance-prone partner should effectively control the target weed(s) vikingcropproduction.combasf.ca. For instance, a mixed herbicide containing Bentazone, nicosulfuron (B1678754) (an ALS inhibitor, Group 2), and mesotrione (B120641) (a HPPD inhibitor, Group 27) has been developed to broaden the weed control spectrum and potentially delay resistance development google.com. Another example is the combination of this compound with MCPA-sodium (a synthetic auxin, Group 4) for broadleaf weed control in rice, which is considered ideal for resistance management strategies against weeds resistant to Group 2 chemistry kenvos.com. Combinations of this compound with ALS inhibitors (Group 2) and ACCase inhibitors (Group 1) have also shown synergistic effects in controlling certain weeds, offering a strategy for managing populations with multiple resistance traits google.com.
However, interactions between herbicides in mixtures can occur, potentially leading to additive, synergistic, or antagonistic effects awsjournal.org. For example, tank-mixing sethoxydim (B610796) (an ACCase inhibitor, Group 1) with this compound has been shown to reduce the activity of sethoxydim on weedy grass species due to an antagonistic interaction awsjournal.org.
Integrated Weed Management Approaches
Herbicide use should be part of a comprehensive integrated weed management (IWM) program vikingcropproduction.combasf.ca. IWM incorporates multiple weed control practices to reduce reliance solely on herbicides and minimize selection pressure for resistance epa.govvikingcropproduction.combasf.cadergipark.org.tr. Key components of an IWM program include:
Scouting and Field History: Identifying the weeds present and understanding the history of herbicide use and crop rotation in a field is crucial for making informed management decisions epa.govvikingcropproduction.com.
Crop Rotation: Rotating crops allows for the use of herbicides with different mechanisms of action and different management practices epa.gov.
Mechanical Control: Practices such as tillage can help manage weed populations vikingcropproduction.combasf.ca.
Cultural Practices: Utilizing cultural methods like higher crop seeding rates or precision fertilizer application can favor the crop and suppress weeds vikingcropproduction.combasf.ca.
Biological Control: Incorporating biological management practices where available epa.gov.
Preventing Weed Seed Production and Spread: Managing weed escapes to prevent seed production and cleaning equipment to prevent the movement of weed seeds between fields are critical steps in reducing the buildup of resistant weed populations epa.govvikingcropproduction.combasf.ca.
Studies in rice production systems have demonstrated the effectiveness of integrating post-emergence herbicides like Bentazone/MCPA with manual weeding or pre-emergence herbicide applications for effective weed control and resistance management dergipark.org.trnih.gov.
Monitoring and Detection of Resistant Biotypes
Monitoring weed populations after herbicide application is essential to detect signs of resistance development, such as the failure to control a species typically susceptible to the herbicide epa.govvikingcropproduction.combasf.ca. If resistance is suspected, steps should be taken to prevent the weed escapes from producing seeds, and alternative control methods, such as herbicides with a different mode of action or non-chemical methods, should be employed epa.govvikingcropproduction.combasf.ca.
Confirmation of suspected resistance can be done by having weed seeds tested by a qualified laboratory vikingcropproduction.combasf.ca. This helps to confirm resistance, determine the level of resistance (e.g., using resistance indices from dose-response experiments), and identify alternative herbicide options vikingcropproduction.combasf.canih.gov.
Research findings indicate that resistant biotypes of weeds like Amaranthus retroflexus and Sagittaria montevidensis have been reported to Bentazone mda.state.mn.usnih.govweedscience.org. Studies investigating the mechanisms of resistance in these biotypes, such as increased psbA gene expression and enhanced metabolism, contribute to the understanding needed for effective monitoring and management strategies nih.gov. Advanced techniques, such as using hyperspectral images to monitor herbicide efficacy and assess physiological parameters after application, show potential for observing weed selection pressure and providing early indications of herbicide resistance occurrences scielo.br.
Analytical Methodologies for Bentazone Sodium in Environmental and Biological Matrices
Extraction and Sample Preparation Techniques
Sample preparation is a critical initial step in the analysis of Bentazone-sodium, aiming to isolate the analyte from the matrix and remove interfering substances. The specific technique employed depends heavily on the sample matrix.
For solid matrices such as soil, sediment, and plant tissues, extraction typically involves homogenization followed by extraction with suitable solvents. For instance, soil samples have been extracted with a mixture of methanol (B129727) and water (50:50, v/v) via mechanical shaking. epa.gov Crop samples, such as dry beans and rice, have been extracted using acetone (B3395972) or acetonitrile (B52724). fda.gov.twjfda-online.com Following extraction, further cleanup steps are often necessary to reduce matrix effects. These can include techniques like liquid-liquid extraction, where the analyte is partitioned between two immiscible phases. For example, back extraction of a methylene (B1212753) chloride extract with an aqueous base has been used for wastewater analysis. epa.gov Another approach involves dissolving the extract in a buffer solution, followed by washing with non-polar solvents like n-hexane and dichloromethane. fda.gov.twjfda-online.com
Solid-phase extraction (SPE) is another common technique for concentrating and cleaning up this compound from aqueous samples like water. C18 SPE cartridges are frequently utilized for this purpose. researchgate.netresearchgate.net The process typically involves conditioning the cartridge, loading the water sample, washing the cartridge to remove interferences, and eluting the retained this compound with an appropriate solvent. unitedchem.com For some solid matrices, sample pretreatment may involve homogenizing the sample with aqueous methanol before conditioning and extracting using a C18 cartridge. unitedchem.com Drying the SPE cartridge after sample loading, often under vacuum, is also a crucial step before elution. unitedchem.com
Ion-pair extraction has also been applied for the cleanup of Bentazone (B1668011) and related compounds in crops. This method involves forming ion pairs with a suitable reagent, such as tetrabutylammonium (B224687) ion, under basic conditions, followed by extraction into an organic solvent like dichloromethane. fda.gov.twjfda-online.com The organic phase is then evaporated, and the residue is redissolved for analysis. fda.gov.twjfda-online.com
In some methods for soil and sediment analysis, the supernatant obtained after extraction and centrifugation may be further diluted before analysis. epa.gov
Chromatographic Separation Techniques
Chromatographic methods are widely used for the separation and quantification of this compound in various matrices due to their ability to separate the target analyte from other co-extracted compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a prevalent technique for the analysis of this compound. epa.govfda.gov.twjfda-online.comresearchgate.netresearchgate.netfao.orgsielc.comfao.orgnih.govresearchgate.netsielc.comsimiecoind.roresearchgate.net Its versatility in handling polar and ionic compounds like this compound makes it suitable for various sample types.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
Reversed-phase HPLC is a common mode for this compound analysis, utilizing a non-polar stationary phase and a polar mobile phase. fda.gov.twjfda-online.comresearchgate.netresearchgate.netfao.orgsielc.com Ultraviolet (UV) detection is frequently employed, taking advantage of this compound's chromophoric properties. fda.gov.twresearchgate.netfao.orgsielc.comsimiecoind.ro Common wavelengths for UV detection include 230 nm, 254 nm, and 275 nm, depending on the specific method and potential interferences. fda.gov.twresearchgate.netfao.orgsielc.comsimiecoind.ro
Mobile Phase Optimization and Column Selection (e.g., C18)
The selection of the stationary phase and the optimization of the mobile phase are critical for achieving adequate separation in RP-HPLC. C18 columns are widely used for the analysis of this compound. epa.govfda.gov.twresearchgate.netresearchgate.netfao.orgsielc.com
Mobile phases typically consist of mixtures of water and organic modifiers such as acetonitrile (MeCN) or methanol (MeOH). epa.govfda.gov.twresearchgate.netresearchgate.netsielc.comsimiecoind.ro The addition of acidic modifiers like phosphoric acid or formic acid is common to control the ionization of this compound and improve peak shape and retention, particularly for methods coupled with mass spectrometry (MS) where formic acid is preferred for compatibility. epa.govresearchgate.netsielc.com Mobile phase composition and flow rate are optimized to achieve satisfactory separation of this compound from matrix components and potential metabolites. Both isocratic and gradient elution programs are utilized. epa.govsimiecoind.ro For example, a mobile phase gradient of water:formic acid and methanol:formic acid has been used with a C18 column for the analysis of Bentazone and its metabolite in soil and sediment by LC-MS/MS. epa.gov Another method for water analysis employed an isocratic mobile phase of acetonitrile and ultrapure water. simiecoind.ro
Detailed research findings highlight the effectiveness of RP-HPLC with UV detection for this compound analysis. Studies have reported good linearity, accuracy, and precision for these methods in various matrices, including crops and water. fda.gov.twjfda-online.comresearchgate.net Detection limits in the low µg/L or mg/kg range have been achieved. fda.gov.twjfda-online.comresearchgate.netresearchgate.net
Gas Chromatography (GC)
Gas chromatography is also utilized for the analysis of Bentazone. researchgate.netfao.orgfao.orgnih.govresearchgate.netinchem.org While Bentazone itself can be analyzed by GC, sometimes derivatization, such as methylation, is performed to improve volatility and chromatographic behavior. fao.orgfao.orginchem.org GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity for the determination of Bentazone in complex matrices. fao.orgresearchgate.net A DB-5 MS chromatographic column has been used in GC-MS analysis for the determination of impurities in Bentazone technical material. fao.org
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is mentioned as an additional identity test for Bentazone. fao.orgfao.org It has also been used in the analysis of Bentazone metabolites in biological samples, such as excreta, milk, and tissues, often following extraction and liquid-liquid partition. fao.org While less quantitative than HPLC or GC, TLC can be useful for screening and qualitative assessment.
Detection and Quantification Techniques
Analytical methods for this compound typically involve extraction from the matrix followed by chromatographic separation and detection. The choice of detection technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Ultraviolet (UV) Absorbance Detection
UV absorbance detection is a common method for quantifying bentazone due to its inherent UV activity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique. Bentazone exhibits UV absorption, and detection is often performed at specific wavelengths, such as 340 nm or 230 nm, depending on the method and matrix. fao.orgfao.org This method is used for determining the content of bentazone in technical materials and formulations. fao.orgfao.org
Mass Spectrometry (MS) and Tandem MS (e.g., GC-MS, LC-MS/MS)
Mass spectrometry, particularly in tandem configurations (MS/MS), offers enhanced sensitivity and selectivity for the detection and quantification of this compound and its transformation products in complex matrices. researchgate.netca.gov
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique frequently employed for the determination of bentazone in environmental matrices like water and soil, as well as biological samples such as blood. researchgate.netca.govepa.govepa.govusgs.gov This method involves separating the analytes by LC and then detecting them based on their mass-to-charge ratio and fragmentation patterns using MS/MS. LC-ESI-MS/MS (Electrospray Ionization) is a common ionization mode used. researchgate.net Specific parent-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for both quantification and confirmation of bentazone and its metabolites. epa.govepa.gov For example, transitions like m/z 239 → 132 and m/z 239 → 197 have been used for bentazone. epa.govepa.gov
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for bentazone analysis, particularly after appropriate sample preparation, which may involve derivatization due to bentazone's thermal properties. researchgate.netlsu.edu GC-MS/MS in MRM mode has been used for the determination of impurities like 1,2-dichloroethane (B1671644) in bentazone technical material. fao.org GC-MSD (Mass Selective Detector) and GC-ECD (Electron Capture Detector) have also been compared for bentazone analysis in plant matrices. lsu.edu While GC is considered preferable for plant matrices due to sensitivity and separation efficiency, LC-MS/MS is widely applied for various matrices. lsu.edu
Method Validation and Quality Control (e.g., LOD, LOQ, Recoveries, Repeatability)
Method validation is a critical step to ensure the reliability and accuracy of analytical results. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recoveries, and repeatability. europa.eu
LOD and LOQ: The LOD is the minimum concentration of a substance that can be measured and reported with a high degree of confidence that the analyte is present. lsu.edu The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. europa.eu Reported LOQ values for bentazone vary depending on the matrix and the specific method used, ranging from 0.01 mg/kg in soil and sediment to 0.03 µg/kg in water. epa.govepa.gov LODs are typically lower than LOQs. epa.govepa.gov
Recoveries: Recovery studies assess the efficiency of the extraction and analytical procedure by analyzing fortified samples with known concentrations of the analyte. Mean recoveries within a specified range (e.g., 70-120%) and acceptable relative standard deviations (RSD) are indicative of a validated method. epa.gov
Repeatability: Repeatability refers to the precision of the method under the same operating conditions over a short interval of time, using the same equipment and analyst. Acceptable repeatability is demonstrated by low RSD values. europa.eu
Validation studies for bentazone analysis in various matrices have reported recoveries and repeatability within acceptable ranges. fao.orgepa.gov
Determination of this compound and its Transformation Products
The determination of this compound often includes the analysis of its transformation products, which are formed through processes like metabolism or photolysis. Key transformation products of bentazone include 6-hydroxybentazone (B30596) and 8-hydroxybentazone. lsu.edu Another metabolite is 2-amino-N-isopropylbenzamide (AIBA). lsu.educa.gov Analytical methods, particularly LC-MS/MS, are developed to simultaneously determine bentazone and these metabolites in various matrices. researchgate.netepa.gov The monitoring of specific ion transitions in MS/MS allows for the selective detection and quantification of each compound. epa.gov
Interactive Table 1: Examples of Analytical Parameters for Bentazone and a Metabolite in Soil and Sediment using LC-MS/MS epa.gov
| Analyte | Ionization Mode | Quantitative Ion (m/z) | Confirmatory Ion (m/z) | Approximate Retention Time (min) | LOQ (mg/kg) |
| Bentazone | Negative ESI | 239 | 197 | 0.49 (UPLC), 2.7 (HPLC) | 0.01 |
| BH 351-N-Me | Positive ESI | 255 | 213 | 0.85 (UPLC), 3.7 (HPLC) | 0.01 |
Note: BH 351-N-Me is a metabolite.
Interactive Table 2: Examples of LOQ and LOD for Bentazone in Water using HPLC/MS/MS epa.gov
| Analyte | Matrix | LOQ (µg/kg) | LOD (µg/kg) |
| Bentazone | Surface Water | 0.03 | 0.005 |
| Bentazone | Groundwater | 0.03 | 0.005 |
Application in Environmental Monitoring and Residue Analysis
Analytical methods for this compound are widely applied in environmental monitoring and residue analysis to assess its presence and persistence in different environmental compartments and agricultural products. epa.govnhmrc.gov.au Monitoring of bentazone in groundwater and surface water is particularly significant due to its potential mobility. researchgate.netnhmrc.gov.au Residue analysis in crops is also important to ensure compliance with regulatory limits. ca.govregulations.gov Techniques like GC-ECD and HPLC with UV detection have been used for residue analysis in plant matrices. lsu.edu The development of sensitive and reliable methods, such as LC-MS/MS, has facilitated the detection of bentazone and its metabolites at low concentrations in complex environmental and biological samples, supporting risk assessment and regulatory activities. epa.govepa.govregulations.gov
Ecological Impact and Environmental Risk Assessment of Bentazone Sodium
Effects on Non-Target Organisms in Aquatic Ecosystems
Bentazone-sodium can enter aquatic environments through surface runoff and, in some cases, direct application in crops like rice orst.eduepa.gov. Its solubility in water and mobility contribute to its presence in surface water orst.eduepa.govwikipedia.org.
Aquatic Invertebrates (e.g., Daphnia)
Bentazone (B1668011) is generally considered slightly toxic to aquatic invertebrates orst.edu. Studies on Daphnia magna, a common aquatic invertebrate used in toxicity testing, have shown relatively low toxicity. The EC50 (48 hours) for Daphnia magna exposed to bentazone was reported as 125 mg/l fao.org. Another study indicated an EC50 (96 h) of 64 mg/l for aquatic invertebrates mdpi.com. A chronic toxicity study with Daphnia magna reported a No Observed Effect Concentration (NOEC) of > 91.6 mg/l over 21 days basf.com. Some studies suggest bentazone is practically nontoxic to aquatic invertebrates epa.govapparentag.com.au.
Fish Species
This compound is generally considered practically nontoxic to both coldwater and warmwater fish orst.edu. Acute toxicity tests on fish species like rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus) have shown high LC50 values (lethal concentration for 50% of the population) orst.edumdpi.comfao.org. For technical bentazone, the LC50 (96-hour) was 616 mg/L in bluegill sunfish and 190 mg/L in rainbow trout orst.edu. For a formulated bentazone product (BAS 3510H), the LC50 (96-hour) was 1060 mg/L in bluegills and 636 mg/L in rainbow trout orst.edu. Another study reported an LC50 (96 h) of > 100 mg/l for Oncorhynchus mykiss mdpi.com. Chronic toxicity studies on fish have shown no observed effect concentrations (NOEC) at relatively high concentrations, such as > 9.16 mg/l for Pimephales promelas over 35 days basf.com.
Algae and Aquatic Macrophytes
As a herbicide that inhibits photosynthesis, this compound can pose a risk to non-target aquatic plants, including algae and aquatic macrophytes epa.gov. Bentazone is acutely harmful to aquatic plants basf.com. Studies have shown varying levels of toxicity to algae. For green algae (Pseudokirchneriella subcapitata), the EC50 (72 h) for growth rate was 33.3 mg/l basf.com. For Anabaena flos-aque, the EC50 was 10.1 mg/l mdpi.com. For aquatic macrophytes like Lemna gibba, the EC50 (14 d) was 5.4 mg/l mdpi.com, and the EC50 (7 d) for growth rate was 25.3 mg/l, with an EC10 (7 d) of 3.9 mg/l basf.com. Herbicides approved for rice cultivation, including bentazone, have shown lower toxicity to green algae compared to those intended for terrestrial plants researchgate.net.
Effects on Non-Target Organisms in Terrestrial Ecosystems
The impact of this compound on terrestrial non-target organisms, such as birds and soil microorganisms, is also part of the environmental risk assessment fao.orgbasf.com.
Avian Species
Bentazone is considered slightly toxic to birds on both an acute oral and subacute dietary basis epa.govorst.edu. Technical and formulated bentazone are both slightly toxic to birds orst.edu. The oral LD50 (lethal dose for 50% of the population) of formulated bentazone (BAS 3510H) was 2000 mg/kg in mallard ducks and 720 mg/kg in Japanese quail orst.edu. Dietary toxicity studies have shown LC50 values (lethal concentration in diet for 50% of the population) of > 5000 ppm for both Bobwhite quail and mallard duck mdpi.com. Bentazone exceeds the level of concern for avian chronic effects and poses a chronic reproductive health risk to birds epa.gov. However, a No Observed Effect Level (NOEL) of 800 ppm for reproductive toxicity has been reported for Bobwhite quail and mallard duck mdpi.com.
Non-Target Plants and Biodiversity
Bentazone is toxic to certain non-target terrestrial plants. publications.gc.ca Risk assessments consider the potential exposure of non-target plants to this compound, particularly through spray drift from treated fields. nature.scot Such exposure can lead to adverse effects on plant communities and potentially impact biodiversity in areas adjacent to treated crops. nature.scot
Beneficial Arthropods (e.g., Bees)
Studies have evaluated the toxicity of bentazone and its formulations, such as Basagran, to beneficial arthropods, including honeybees and ground beetles. Exposure of honeybees and beneficial arthropods to field rates of bentazone or Basagran has resulted in classifications indicating low toxicity or harmlessness. fao.orgfao.org Specifically, bentazone has been classified as non-toxic to honeybees. fao.orgfao.org It has also been found to be harmless to ground beetles (Aleochara, Bembidion, and Poecilus) and the aphid predator Chrysopa. fao.orgfao.org
The following table summarizes findings regarding the impact on beneficial arthropods:
| Organism | Classification (at field rates) | Source |
| Honeybees (Apis spp.) | Non-toxic | fao.orgfao.org |
| Ground beetles | Harmless | fao.orgfao.org |
| Aphid predator (Chrysopa) | Harmless | fao.orgfao.org |
Bioaccumulation Potential in Ecological Food Webs
The bioaccumulation potential of this compound in ecological food webs is considered in environmental risk assessments. fao.orgbeyondpesticides.org Bioaccumulation refers to the accumulation of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. beyondpesticides.org
Low Bioaccumulation Factor
Bentazone and its sodium salt form have been reported to have negligible or low bioaccumulation potential. fao.orgbasf.com Studies on the bioconcentration factor (BCF) for bentazon residues in fish, such as bluegill sunfish and channel catfish, have shown low values. epa.govepa.govnih.gov For instance, a whole-body BCF of 1.4 was reported for 14C-bentazon residues in bluegill sunfish. epa.govepa.gov This suggests a low potential for bioconcentration in aquatic organisms according to some classification schemes. nih.gov The low log Pow (n-octanol/water distribution coefficient) for the sodium salt of 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide (bentazone) also suggests that accumulation in organisms is not expected. basf.com
Data on bioconcentration factors in bluegill sunfish include:
| Tissue Type | BCF | Source |
| Edible tissue | 0.4 | epa.govepa.govnih.gov |
| Non-edible tissue | 2.3 | epa.govepa.govnih.gov |
| Whole body | 1.4 | epa.govepa.govnih.gov |
Maximum concentrations of 14C-bentazon residues in channel catfish were also relatively low. epa.govepa.gov
Environmental Risk Assessment Methodologies
Environmental risk assessments for pesticides like this compound involve evaluating the potential for adverse effects on non-target organisms and ecosystems. publications.gc.canature.scot These assessments typically compare estimated environmental concentrations (EECs) with toxicity endpoints derived from ecotoxicological studies. publications.gc.caepa.gov
Estimated Environmental Concentrations (EECs)
Estimated Environmental Concentrations (EECs) represent the predicted concentrations of a pesticide in various environmental compartments (e.g., water, soil, plants) following its application. epa.gov EECs are calculated based on factors such as application rates, environmental fate properties (e.g., degradation, mobility), and environmental conditions. publications.gc.ca For avian and mammalian species, EECs can be estimated based on typical food consumption parameters and application rates. publications.gc.ca
Risk Quotients and Hazard Characterization
Risk characterization involves comparing EECs to toxicity endpoints to derive risk quotients (RQs). publications.gc.ca The risk quotient method is the ratio of the estimated environmental concentration to the relevant effects endpoint of concern. publications.gc.ca
Risk Quotient (RQ) = Estimated Environmental Concentration (EEC) / Toxicity Endpoint publications.gc.caepa.govepa.gov
These RQs are then compared to corresponding levels of concern (LOCs). publications.gc.ca An RQ less than the LOC is generally considered to represent a negligible risk, while an RQ greater than the LOC indicates a potential risk requiring further evaluation or risk mitigation measures. publications.gc.ca Hazard characterization involves evaluating the intrinsic toxicity of the substance to different organisms.
Regulatory Science and Environmental Policy for Bentazone Sodium
International Regulatory Frameworks (e.g., FAO, WHO)
International bodies like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) play a role in establishing guidelines and evaluating pesticides like bentazone (B1668011). The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) evaluates bentazone for toxicology, residues, and environmental fate. FAO develops specifications for bentazone technical and its formulations to serve as international reference points, although national or provincial levels ultimately decide suitability for specific applications. fao.org WHO has established a health-based guideline value for bentazone in drinking water. nhmrc.gov.au The Codex Alimentarius Commission, a joint FAO/WHO program, sets international maximum residue limits (MRLs) for pesticides in food and feed to facilitate international trade. federalregister.gov
National and Regional Regulatory Decisions (e.g., EPA, EU)
National and regional authorities, such as the U.S. Environmental Protection Agency (EPA) and the European Union (EU), are responsible for the registration, evaluation, and regulation of bentazone-sodium within their jurisdictions.
In the United States, the EPA registers pesticides based on scientific studies demonstrating that their use does not pose unreasonable risks to human health or the environment. epa.gov Bentazon, including its sodium salt form, has undergone the reregistration process under EPA, which involves reviewing older pesticides against current scientific standards. epa.govepa.gov As of September 2023, there were active registrations for bentazon-sodium in California. ca.gov The EPA has classified bentazon as a "Group E" chemical, indicating evidence of non-carcinogenicity in humans based on animal testing. epa.govwikipedia.org
In the European Union, bentazone is an approved active substance. Its approval and the setting of Maximum Residue Levels (MRLs) are managed under EU legislation. europa.eueuropa.eu Bentazone was re-approved in the EU in 2018 with specific purity requirements and limits for relevant impurities. fao.org The EU legislation on pesticides and water has led to concerns that the approval for bentazone may not be renewed due to its detection in groundwater and surface water. nufarm.com Bentazone is authorized for use in numerous EU member states. europa.eu
Environmental Quality Standards and Guidelines
Environmental quality standards and guidelines are established to limit the potential impact of this compound on the environment, particularly water resources. Bentazone is known to be highly soluble in water and mobile in soil, which can lead to its detection in groundwater and surface water. nufarm.comherts.ac.ukmda.state.mn.us
The UK Environment Agency has a statutory standard for the protection of surface water quality and aquatic life, setting an annual mean classification limit for bentazone. herts.ac.ukwppdb.com In the United States, the EPA's Office of Water has established a lifetime Health Advisory for bentazon in drinking water, although it is not currently regulated under the Safe Drinking Water Act with a Maximum Contaminant Level (MCL). epa.gov The Australian Drinking Water Guidelines also provide a health-based guideline value for bentazone in drinking water. nhmrc.gov.au
Monitoring programs have detected bentazone in groundwater and surface water in various regions, sometimes exceeding established limits or reference values. mda.state.mn.usrivm.nl
Labeling Requirements and Application Restrictions
Pesticide labeling is a crucial regulatory tool to ensure that users apply this compound products correctly and minimize risks. Labels provide instructions on application rates, methods, timings, and necessary precautions. epa.govgreenbook.net
In the U.S., EPA requires specific labeling statements on bentazon products, including information related to potential groundwater contamination and entry restrictions for treated areas. epa.govepa.gov Labels specify maximum seasonal application rates and advise against application during windy conditions to prevent spray drift. epa.govgreenbook.net Restrictions may also prohibit application through irrigation systems or discharging effluent containing the product into water bodies or sewage systems. epa.govepa.gov Worker Protection Standard (WPS) requirements are also included on labels for agricultural uses. epa.gov
Environmental Monitoring Programs and Data Utilization
Environmental monitoring programs are implemented to track the presence and concentration of this compound in various environmental compartments, such as groundwater and surface water. The data collected from these programs are utilized to assess environmental exposure, evaluate the effectiveness of regulatory measures, and inform future policy decisions.
In California, the Department of Pesticide Regulation (DPR) conducts groundwater monitoring for bentazon. ca.gov Studies have detected bentazon in groundwater wells, although concentrations were found to be below human health levels for drinking water in one study. ca.gov In the UK, Environment Agency data indicates that bentazone is frequently detected in groundwater and surface water. nufarm.com Monitoring data showing the presence of bentazone in water bodies can trigger concerns and potentially influence regulatory decisions, such as the renewal of active substance approvals in the EU. nufarm.com
Data from monitoring programs help in identifying areas vulnerable to contamination and can lead to the establishment of groundwater protection areas. ca.gov This data also supports the development and refinement of management tools and stewardship initiatives aimed at minimizing environmental impact. nufarm.com
Sustainable Use Directives and Policies for Agrochemicals
Sustainable use directives and policies aim to reduce the risks and impacts of pesticide use on human health and the environment and to promote more sustainable agricultural practices. This compound, as an agrochemical, falls under these broader policy frameworks.
In the EU, the Sustainable Use Directive provides general rules on the use of plant protection products, promoting integrated pest management (IPM) and alternative approaches to reduce reliance on pesticides. europa.eu The detection of bentazone in water bodies highlights the importance of sustainable use practices and water stewardship initiatives. nufarm.com Programs like "Know The Bentazone Risk" in the UK aim to promote sustainable water stewardship on farms and provide tools to help growers assess and mitigate risks associated with bentazone use. nufarm.com These initiatives encourage practices such as avoiding bentazone use in high-risk areas or on vulnerable soils and utilizing IPM principles. nufarm.com
Advanced Research and Emerging Technologies Pertaining to Bentazone Sodium
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation utilize biological systems, such as microorganisms and plants, to remove or degrade environmental contaminants. These approaches are being explored as environmentally friendly alternatives for addressing bentazone (B1668011) contamination in soil and water csic.esepa.govlsu.edu.
Fungal Bioremediation Systems (e.g., Trametes versicolor)
White-rot fungi (WRF), particularly Trametes versicolor, have demonstrated significant potential in the bioremediation of bentazone-contaminated water csic.esresearchgate.netresearchgate.netnih.govfrontiersin.org. Trametes versicolor is known for its ability to degrade a wide range of organic pollutants through the action of extracellular ligninolytic enzymes like laccase and intracellular enzymatic systems such as cytochrome P450 researchgate.netresearchgate.netnih.govfrontiersin.org.
Studies have shown that Trametes versicolor can effectively remove bentazone from water. In one study, the fungus achieved complete removal of bentazone within three days at the Erlenmeyer-scale incubation researchgate.netresearchgate.netnih.gov. The degradation process involves the formation of various transformation products (TPs) through reactions including hydroxylations, oxidations, methylations, N-nitrosation, and dimerization researchgate.netresearchgate.netnih.gov. A laccase-mediated radical mechanism has been proposed for the formation of these TPs researchgate.netresearchgate.netnih.gov.
Implementation in a trickle-bed reactor with T. versicolor immobilized on pine wood chips showed an average bentazone removal of 48% over 30 days of sequencing batch operation under non-sterile conditions researchgate.netresearchgate.netnih.gov. Adsorption onto the lignocellulosic support material also contributed considerably to the removal researchgate.netresearchgate.netnih.gov. This research suggests the potential for implementing fungal bioremediation systems for bentazone removal on a larger scale researchgate.netresearchgate.netnih.gov.
Microbial Consortia for Enhanced Degradation
Microbial consortia, composed of multiple microbial species, can offer enhanced degradation capabilities compared to individual strains due to synergistic metabolic interactions uliege.beresearchgate.net. Research indicates that microbial consortia can be more effective in pesticide degradation uliege.be.
While specific studies on bentazone-sodium degradation by defined microbial consortia are less extensively detailed in the provided results compared to individual fungal species, the general principle of using consortia for enhanced pesticide degradation is well-established uliege.beresearchgate.net. For instance, bacterial consortia have shown significantly higher degradation efficiency for other herbicides like bispyribac (B138428) sodium than single microorganisms researchgate.net. The biodegradation of bentazone has been observed in biological rapid sand filtration, primarily through biotransformation pathways involving oxidation of the isopropyl moiety, oxidation of the aromatic ring leading to cleavage, and N-methylation followed by oxidation csic.esrsc.org. This suggests the involvement of a microbial community in the degradation process in such systems uliege.be. The presence of methane (B114726) has also been associated with microbial bentazone degradation in drinking water production filter materials, indicating potential co-metabolic transformation by methanotrophic bacteria csic.esfrontiersin.org.
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are promising technologies for the removal of recalcitrant organic pollutants, including pesticides, from water and wastewater researchgate.netcore.ac.ukmdpi.comresearchgate.net. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can oxidize and degrade organic contaminants mdpi.comresearchgate.net.
Various AOPs have been studied for the degradation of bentazone in water. These include processes utilizing ozone/H₂O₂, the Fenton process, and UV/H₂O₂ researchgate.net. Bentazone is reported to be readily degraded by the ozone/H₂O₂ process researchgate.net. However, it appears to be more persistent during water treatment with the Fenton process and UV/H₂O₂ compared to other pesticides like atrazine (B1667683) researchgate.net. Other AOPs explored for bentazone degradation include photolysis, photocatalysis (e.g., using TiO₂), advanced microbiological wastewater treatment in membrane bioreactors, and photoelectrochemical degradation csic.esresearchgate.net. While conventional biological methods may not completely treat effluent containing refractory molecules like bentazone, AOPs can potentially degrade these compounds into smaller molecules that are more amenable to further biological oxidation core.ac.uk.
Novel Formulation Technologies (e.g., Encapsulation, Controlled Release)
Novel formulation technologies aim to improve the efficacy of herbicides, reduce their environmental impact, and enable more precise application. Encapsulation and controlled release are key strategies in this area mdpi.comurfu.ru.
Nanoencapsulation, for instance, offers several advantages for herbicide formulations, including protecting the active ingredient from degradation, enabling controlled release, and enhancing foliar adhesion mdpi.com. These characteristics can lead to improved efficacy and reduced application rates mdpi.com. The small size and surface properties of nanoparticles can also facilitate increased uptake and penetration into plant tissues mdpi.com.
Cyclodextrins and their derivatives are being explored as carriers for controlled release formulations of pesticides, including bentazone urfu.ruresearchgate.netacs.org. Inclusion complexes of bentazone with cyclodextrins, such as β-CD and γ-CD, have shown potential for controlled release researchgate.netacs.org. Studies comparing the dissolution rates of neutral bentazone, sodium bentazone, and bentazone-cyclodextrin inclusion complexes indicate that the inclusion complexes exhibit intermediate dissolution rates, suggesting a controlled release behavior researchgate.netacs.org. This controlled release can help prevent herbicide leaching into groundwater acs.org.
Organosmectites, which are modified clays, have also been investigated as carriers in controlled release formulations for acidic herbicides like bentazone researchgate.net. Herbicide-organoclay complexes prepared by sorption or dry mixing have been assayed as controlled-release formulations under static and dynamic conditions researchgate.net. These preparations have shown potential in reducing leaching losses of the herbicide researchgate.net.
Precision Agriculture Applications and Targeted Delivery Systems
Precision agriculture involves tailoring agricultural practices to the specific conditions of a field, aiming to optimize resource use and minimize environmental impact. While this compound is used in various crops, including potatoes, the provided information does not detail specific precision agriculture applications or targeted delivery systems developed explicitly for this compound researchgate.net.
Research in precision agriculture for potato cultivation mentions the characterization of potato cultivars using spectroscopy as valuable input for such systems researchgate.net. However, it does not elaborate on how this information is used to inform this compound application or the development of targeted delivery methods for this specific herbicide. The concept of targeted delivery systems in the broader context of novel formulations (Section 9.3) suggests a potential future direction for this compound application, aiming to minimize off-target effects mdpi.com.
Interaction with Other Agrochemicals (e.g., Synergism, Antagonism)
This compound is often used in combination with other herbicides to broaden the spectrum of weed control or enhance efficacy wikipedia.orgfao.org. The interaction between this compound and other agrochemicals, particularly herbicides, can result in synergistic, antagonistic, or additive effects researchgate.netallenpress.comgoogle.comukm.myslideshare.net. Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than expected google.comslideshare.net.
Studies have investigated the interactions of this compound in tank mixes with various herbicides. Antagonistic interactions have been observed with tank mixes of sethoxydim (B610796) plus bentazon applied for grass control in field and greenhouse experiments researchgate.net. Bentazon, along with other herbicides like acifluorfen (B165780) and fomesafen, reduced the uptake of ¹⁴C-sethoxydim by large crabgrass researchgate.net. The antagonism of sethoxydim activity by bentazon-sodium may involve interference in foliar uptake, potentially related to the antagonism of ATPase by bentazon researchgate.net. However, other bentazon formulations did not cause the same protective effect researchgate.net. Adding ammonium (B1175870) fertilizers or substituting certain adjuvants can alleviate or eliminate this antagonism researchgate.net.
Interactions between bentazon-sodium and imazethapyr (B50286) have also been studied for nutsedge control allenpress.comukm.my. Mixtures of bentazon-sodium and imazethapyr have shown antagonistic effects on purple nutsedge in field and greenhouse experiments allenpress.com. On yellow nutsedge, the mixtures were sometimes additive or antagonistic, particularly at higher rates of bentazon allenpress.com. Bentazon may reduce the foliar absorption of imazethapyr when applied in combination allenpress.com.
Conversely, synergistic interactions have also been reported. A tank combination of propanil (B472794) and bentazon-sodium demonstrated synergistic interaction in controlling Lemna minor ukm.my. Synergistic combinations of bentazone (as sodium salt) and flumetsulam (B1672885) have also been investigated for weed control in various crops google.com.
The type and extent of these interactions are influenced by factors such as the chemical properties of the herbicides, their modes of action, the application method, and environmental conditions slideshare.net. Understanding these interactions is crucial for optimizing herbicide combinations for effective weed control and minimizing potential issues slideshare.net.
Impact of Climate Change on Environmental Fate and Efficacy
Climate change is projected to impact the environmental behavior and efficacy of herbicides like this compound through various mechanisms. These include changes in temperature, precipitation patterns, soil moisture, and atmospheric CO2 concentrations.
Environmental Fate:
The dissipation of bentazone in the environment is primarily dependent on microbe-induced degradation, leaching, and surface water runoff. epa.gov Photolysis is also a significant degradation pathway in aquatic environments, while microbial processes are key in aerobic soils. epa.gov Bentazone has a low binding affinity to soil, making it potentially mobile and susceptible to leaching into groundwater and runoff into surface waters. epa.govinchem.orgorst.edumda.state.mn.usherts.ac.uk
Temperature: Increased temperatures can influence the rate of microbial degradation of bentazone in soil. Generally, higher temperatures can accelerate microbial activity, potentially leading to faster degradation within a certain range. However, extreme temperatures could also stress microbial populations, potentially slowing degradation. Studies on other pesticides suggest that increasing temperatures can result in higher volumes of pesticides needing to be applied more often. iss.it Hydrolysis rates of some chemicals have been shown to accelerate with increasing incubation temperature. researchgate.net
Soil Moisture: Soil moisture content is a critical factor affecting bentazone's fate. It influences microbial degradation rates and the potential for leaching and runoff. Elevated soil moisture contents and increased precipitation can enhance pesticide degradation and persistence. iss.it Conversely, drought conditions can reduce microbial activity, potentially slowing degradation and affecting herbicide efficacy. orst.edu Water-holding capacity of soil is also highly sensitive to bentazone leaching to groundwater. mdpi.comembrapa.br
Precipitation and Water Movement: Changes in rainfall intensity and patterns can significantly impact bentazone leaching and runoff. Higher rainfall intensity can contribute to increased bentazone leaching in certain soil types. mdpi.com Increased precipitation can also enhance pesticide degradation and persistence. iss.it Surface runoff is a major route of dissipation for bentazone, in addition to leaching. epa.gov
Photolysis: Bentazone is susceptible to direct photolysis by sunlight in water, which is considered an important degradation pathway in aquatic environments. epa.govorst.eduresearchgate.netnih.govresearchgate.net Changes in cloud cover and solar radiation due to climate change could potentially influence the rate of photolysis in surface waters.
Efficacy:
The efficacy of this compound as a herbicide is dependent on its uptake by target plants and its interference with photosynthesis. orst.edumda.state.mn.usherts.ac.uk Several environmental factors, including those affected by climate change, can influence these processes.
Temperature: Higher temperatures have been reported to increase the efficacy of some foliar herbicides, including bentazone, within a certain range. isws.org.in However, efficacy can be reduced at relatively low or high temperatures. researchgate.net Increased metabolism in target plants due to higher temperatures may contribute to decreased herbicide efficacy in some cases. isws.org.in Crop injury may result if bentazone is applied to crops under stress conditions, such as widely fluctuating temperatures. orst.edu
Elevated CO2: Increased atmospheric CO2 concentrations can directly impact weed growth and may raise weed tolerance to herbicides. iss.itresearchgate.netresearchgate.net Elevated CO2 levels might increase leaf cuticular thickness and decrease stomatal number and conductance, potentially restricting herbicide uptake. iss.itresearchgate.net This could lead to reduced efficacy of herbicides. iss.itresearchgate.netresearchgate.net
Soil Moisture: Soil moisture, along with temperature, influences the effect of soil-applied herbicides, while atmospheric conditions affect foliar-applied herbicides like this compound. isws.org.inresearchgate.net Water stress can affect plant growth and physiological characteristics, which in turn can influence herbicide uptake and activity. isws.org.inresearchgate.net
Plant Uptake: The uptake of bentazone into plant foliage can be influenced by factors such as carrier pH and the presence of surfactants. researchgate.netnzpps.orgresearchgate.net While not directly a climate change factor, altered environmental conditions could indirectly affect spray solution properties or plant surface characteristics, potentially impacting uptake. Studies have shown that higher carrier pH can lead to greater uptake of this compound in some plant species. researchgate.netnzpps.org
Data Tables:
While specific quantitative data directly linking climate change projections (e.g., a specific temperature increase or precipitation change) to precise changes in this compound's environmental fate or efficacy is limited in the provided search results, the information highlights the sensitivity of bentazone's behavior to temperature, soil moisture, and precipitation.
Research Findings:
Research indicates that the degradation of bentazone in soil is influenced by soil type and conditions, with half-lives ranging from less than 7 days to 14 weeks under aerobic conditions. inchem.org In water, bentazone has a half-life of less than 24 hours due to rapid breakdown by sunlight, although it appears stable to hydrolysis. orst.edu Bentazone's mobility in soil gives it the potential to contaminate surface water and groundwater, although rapid degradation is expected to limit significant groundwater contamination. orst.edumda.state.mn.us Modeling studies show that bentazone leaching to groundwater is highly sensitive to degradation parameters, water-holding capacity, evapotranspiration, organic carbon content, and pH. mdpi.comembrapa.br The efficacy of bentazone can be affected by temperature and potentially by elevated CO2 levels which can influence weed physiology and herbicide uptake. iss.itisws.org.inresearchgate.netresearchgate.net
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding
Current academic understanding synthesized from available research indicates that bentazone-sodium functions effectively as a selective, post-emergence herbicide primarily through the inhibition of photosynthesis at photosystem II. who.intherts.ac.ukfao.org Its high water solubility and mobility contribute to its potential for leaching into groundwater and runoff into surface water, an environmental consideration that has been documented through monitoring studies. herts.ac.ukmda.state.mn.us The degradation of bentazone (B1668011) in the environment can occur through biological processes, such as fungal remediation, leading to various transformation products. researchgate.net While generally considered to have low acute toxicity to mammals and certain non-target organisms like honeybees, its impact on aquatic organisms and birds has been noted. wikipedia.orgmda.state.mn.us Research has also explored methods to enhance foliar uptake and investigated the potential for herbicide resistance development in weed populations. mda.state.mn.uspublish.csiro.au The sodium salt form is specifically recognized for its enhanced water solubility compared to the neutral bentazone. researchgate.net
Identification of Knowledge Gaps and Research Priorities
Despite the existing knowledge, several gaps and research priorities regarding this compound can be identified. While degradation pathways involving biological agents like fungi have been studied, a comprehensive understanding of the fate and persistence of all potential transformation products in various environmental matrices (soil, water, sediment) is still evolving. Further research is needed to fully characterize these products and assess their potential environmental impact. The long-term effects of chronic, low-level exposure of non-target aquatic and terrestrial organisms to bentazone and its degradates warrant continued investigation. mda.state.mn.us Understanding the mechanisms and prevalence of resistance development in different weed species across diverse agricultural settings remains a priority for sustainable weed management. mda.state.mn.us Additionally, exploring novel or improved remediation strategies for bentazone-contaminated water sources, potentially building upon promising biological methods, could be beneficial. researchgate.net Research into the optimization of application methods and formulations to minimize environmental off-target movement while maintaining efficacy could also contribute to more sustainable use.
Q & A
Q. What methodological criteria must be met for regulatory acceptance of this compound residue studies in export-bound crops?
- Methodological Answer : Follow OECD 509 guidelines for crop field trials: ≥8 replicates per treatment, samples collected at harvest (0-day) and post-storage (30-day). Residues must be quantified using validated methods with demonstrated cross-contamination controls (e.g., buffer zones between plots). Data should include uncertainty budgets and probabilistic exposure assessments for international harmonization (e.g., Codex Alimentarius) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
